6-Bromo-benzooxazole-2-carboxylic acid amide

Overview

Description

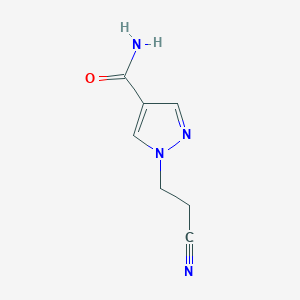

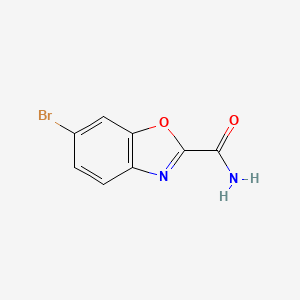

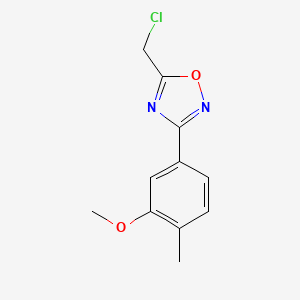

“6-Bromo-benzooxazole-2-carboxylic acid amide” is a chemical compound with the molecular formula C8H5BrN2O2 . It has a molecular weight of 241.04 g/mol . The compound appears as a pink solid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5BrN2O2/c9-4-1-2-5-6 (3-4)13-8 (11-5)7 (10)12/h1-3H, (H2,10,12) . The InChI key is CEPSYFXCUFTLTE-UHFFFAOYSA-N . The canonical SMILES structure is C1=CC2=C (C=C1Br)OC (=N2)C (=O)N .

Physical and Chemical Properties Analysis

The compound has a topological polar surface area of 69.1 Ų . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has one rotatable bond . The exact mass and the monoisotopic mass of the compound are 239.95344 g/mol . The compound has a complexity of 224 .

Scientific Research Applications

Synthesis Methodologies

Amidation Reactions

The amidation of carboxylate salts, including derivatives similar to "6-Bromo-benzooxazole-2-carboxylic acid amide", with amines can be efficiently achieved using coupling agents such as HBTU in combination with Hünig's base. This method is particularly useful for carboxylates whose corresponding acids or acyl chlorides are unstable or not readily available, demonstrating a general approach for the synthesis of amides (Goodreid et al., 2014).

N-Heterocyclic Carbene-Catalyzed Amidations

Catalytic methods have been developed for the direct synthesis of carboxylic acid amides from amines and α-functionalized aldehydes. This process is facilitated by the synergistic role of a N-heterocyclic carbene catalyst and imidazole, illustrating a catalytic strategy for amide formation via activated carboxylates (Bode & Sohn, 2007).

Palladium-Catalyzed Amidation

The amidation and amination of bromine-containing heterocycles, including structures similar to "this compound", have been performed in the presence of palladium complexes. This approach highlights the utility of palladium catalysis in the functionalization of bromo-substituted benzooxazoles (Sergeev et al., 2005).

Biological Evaluations

Antimicrobial Activity

Amide derivatives of benzodifuran-2-carboxylic acid, structurally related to "this compound", have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. This research demonstrates the potential of such compounds in the development of new antimicrobial agents (Soni & Soman, 2014).

Antibacterial and Antiprotozoal Activity

The synthesis of pyrazole amide derivatives and their evaluation against NDM-1-positive bacteria have been explored, indicating the potential of benzooxazole derivatives in addressing antibiotic resistance. Molecular docking studies further support their promise as antibacterial agents (Ahmad et al., 2021).

Anti-Inflammatory and Cytotoxic Activity

Derivatives of benzoxazole, including those structurally related to "this compound", have been synthesized and tested for anti-inflammatory and cytotoxic activities. Certain derivatives have shown promising results, comparable or superior to standard drugs, highlighting their therapeutic potential (Thakral et al., 2022).

Safety and Hazards

Properties

IUPAC Name |

6-bromo-1,3-benzoxazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)13-8(11-5)7(10)12/h1-3H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPSYFXCUFTLTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1378424.png)

![4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride](/img/structure/B1378428.png)

![5-[(Dipropylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1378433.png)

![3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1378435.png)